molecular formula C11H16ClN3O B1420038 1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride CAS No. 1185384-39-7

1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride

Cat. No.: B1420038
CAS No.: 1185384-39-7
M. Wt: 241.72 g/mol
InChI Key: XMVXVILMLUNSHB-UHFFFAOYSA-N
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Description

“1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride” is a chemical compound. It is also known as "3-[3-(methylamino)propyl]-1H-benzimidazol-2-one:hydrochloride" . The compound is typically in the form of a powder .


Molecular Structure Analysis

The molecular formula of this compound is C11H16ClN3O . The InChI code is 1S/C13H17N3O.ClH/c1-10-13(17)16(9-5-8-14-2)12-7-4-3-6-11(12)15-10;/h3-4,6-7,14-15H,1,5,8-9H2,2H3;1H . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms in the molecule.


Physical and Chemical Properties Analysis

This compound is typically in the form of a powder . The molecular weight is 241.72 .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride is a derivative within the broader chemical class of benzimidazoles, which have notable synthetic and chemical utilities. Benzimidazoles are synthesized through various methods, including the condensation of o-phenylenediamines with electrophilic reagents, showcasing their relevance in chemical synthesis for producing complex molecules with potential biological activities. The synthesis approaches for benzimidazoles, including the specified compound, are critical for developing new pharmaceuticals and materials with enhanced properties (Ibrahim, 2011).

Biological Applications

The biological significance of benzimidazole derivatives spans various domains, including antimicrobial, antiviral, and anticancer activities. Specifically, compounds like this compound, by virtue of being benzimidazole derivatives, are studied for their potential in treating diseases due to their ability to interact with biological targets. For example, benzimidazoles have been explored for their binding affinity to the minor groove of double-stranded DNA, indicating potential applications in gene expression studies and drug design. Such interactions highlight the therapeutic potential of benzimidazole derivatives in targeting specific biological pathways (Issar & Kakkar, 2013).

Anticancer Potential

The exploration of benzimidazole derivatives in cancer research is significant, focusing on their ability to inhibit cancer cell growth and proliferation. The structural versatility of benzimidazoles allows for the development of compounds with specific activities against cancer cells, including those related to this compound. Research on benzimidazole-based hybrids as anticancer agents provides valuable insights into their mechanism of action, including intercalation into DNA, inhibition of topoisomerases, and disruption of microtubule assembly, underscoring their potential in cancer chemotherapy (Akhtar et al., 2019).

Safety and Hazards

The compound is associated with certain hazards. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Properties

IUPAC Name

3-[3-(methylamino)propyl]-1H-benzimidazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.ClH/c1-12-7-4-8-14-10-6-3-2-5-9(10)13-11(14)15;/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVXVILMLUNSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C2=CC=CC=C2NC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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